molecular formula C14H16Br4N2O6Pt B026357 cis-Pt-Mba CAS No. 101240-15-7

cis-Pt-Mba

カタログ番号 B026357
CAS番号: 101240-15-7
分子量: 823 g/mol
InChIキー: MCQUFILLQJMWRD-BZZWUUPTSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cisplatin is a well-known chemotherapy drug that has been used for the treatment of various types of cancer. However, its clinical use is limited due to its severe side effects. Cis-Pt-Mba is a derivative of cisplatin that has been synthesized to overcome the limitations of cisplatin. It has been found to exhibit better efficacy and fewer side effects than cisplatin.

作用機序

Cis-Pt-Mba exerts its anticancer effects by binding to DNA and forming cross-links. This inhibits DNA replication and cell division, leading to cell death. Cis-Pt-Mba has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

生化学的および生理学的効果

Cis-Pt-Mba has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation in cancer cells. Cis-Pt-Mba has also been found to inhibit angiogenesis, the process of new blood vessel formation, in cancer cells.

実験室実験の利点と制限

Cis-Pt-Mba has several advantages over cisplatin for lab experiments. It exhibits better efficacy and fewer side effects than cisplatin, making it a more reliable candidate for research. However, cis-Pt-Mba is relatively expensive and requires specialized equipment for its synthesis, which may limit its use in some labs.

将来の方向性

There are several future directions for research on cis-Pt-Mba. One area of research is the development of more efficient synthesis methods for cis-Pt-Mba. Another area of research is the investigation of the potential of cis-Pt-Mba in combination with other chemotherapeutic agents. Additionally, the development of cis-Pt-Mba as a targeted therapy for specific types of cancer is an area of ongoing research.
Conclusion:
Cis-Pt-Mba is a promising derivative of cisplatin that exhibits better efficacy and fewer side effects than cisplatin. Its mechanism of action involves binding to DNA and inducing cell death in cancer cells. Cis-Pt-Mba has been extensively studied for its anticancer properties and has several advantages over cisplatin for lab experiments. Future research directions for cis-Pt-Mba include the development of more efficient synthesis methods, investigation of its potential in combination with other chemotherapeutic agents, and the development of cis-Pt-Mba as a targeted therapy for specific types of cancer.

合成法

Cis-Pt-Mba is synthesized by reacting cisplatin with 3-mercaptopropionic acid (Mba). The reaction takes place in an aqueous solution at a pH of 7.4 and a temperature of 37°C. The reaction is allowed to proceed for 24 hours, after which the product is purified using column chromatography.

科学的研究の応用

Cis-Pt-Mba has been extensively studied for its anticancer properties. It has been found to exhibit better efficacy than cisplatin against various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Cis-Pt-Mba has also been found to exhibit fewer side effects than cisplatin, making it a promising candidate for clinical use.

特性

CAS番号

101240-15-7

製品名

cis-Pt-Mba

分子式

C14H16Br4N2O6Pt

分子量

823 g/mol

IUPAC名

cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+)

InChI

InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+;

InChIキー

MCQUFILLQJMWRD-BZZWUUPTSA-L

異性体SMILES

C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2]

SMILES

C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2]

正規SMILES

C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2]

同義語

cis-Pt(II)(DDH)bis(mucobromic acid)
cis-Pt-MBA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。